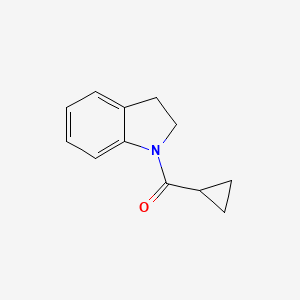

![molecular formula C8H4F3N3O2 B6166081 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1553145-77-9](/img/no-structure.png)

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid” is a complex organic compound. It is part of the trifluoromethylpyridine (TFMP) family, which are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . Single crystal X-ray studies have revealed the structural differences between different complexes of similar compounds .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves the reaction of 2-cyanopyridine with trifluoromethylamine followed by cyclization and carboxylation.", "Starting Materials": [ "2-cyanopyridine", "trifluoromethylamine", "sodium hydride", "carbon dioxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyridine (1.0 equiv) in diethyl ether and add trifluoromethylamine (1.2 equiv) dropwise with stirring at room temperature.", "Step 2: Add sodium hydride (1.5 equiv) to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Heat the reaction mixture to reflux for 12 hours.", "Step 4: Cool the reaction mixture to room temperature and add carbon dioxide gas until the pH reaches 7.", "Step 5: Filter the precipitate and wash with water.", "Step 6: Dissolve the crude product in methanol and heat to reflux for 1 hour.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the product with water and dry under vacuum to obtain 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid." ] } | |

Numéro CAS |

1553145-77-9 |

Formule moléculaire |

C8H4F3N3O2 |

Poids moléculaire |

231.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.